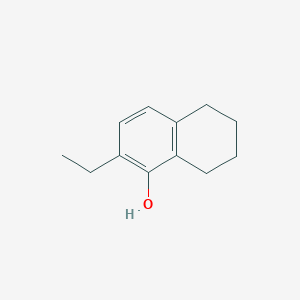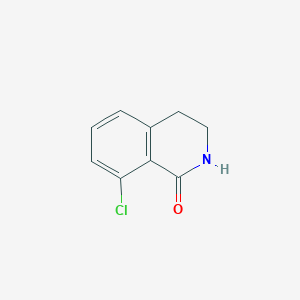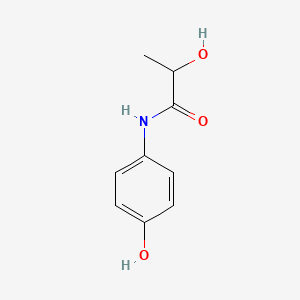
(R)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol is an organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of a methyl group and a hydroxymethyl group attached to the tetrahydroquinoxaline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol typically involves the following steps:
Formation of the Quinoxaline Ring: The initial step involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal, under acidic conditions to form the quinoxaline ring.
Reduction: The quinoxaline ring is then reduced to tetrahydroquinoxaline using a suitable reducing agent like sodium borohydride or lithium aluminum hydride.
Methylation: The tetrahydroquinoxaline is methylated at the 3-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Hydroxymethylation: Finally, the hydroxymethyl group is introduced at the 6-position through a hydroxymethylation reaction using formaldehyde and a base.
Industrial Production Methods: Industrial production of ®-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and automated systems for precise control of reaction conditions.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the quinoxaline ring, using reducing agents such as sodium borohydride.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halogens or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or iodine in the presence of a base.
Major Products:
Oxidation: Formation of ®-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)carboxylic acid.
Reduction: Formation of fully reduced quinoxaline derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
®-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of drugs targeting neurological disorders due to its structural similarity to neurotransmitter analogs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biological Studies: The compound is used in studies investigating the interaction of quinoxaline derivatives with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It is explored for its potential use in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of ®-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.
Comparaison Avec Des Composés Similaires
Quinoxaline: The parent compound without the methyl and hydroxymethyl groups.
Tetrahydroquinoxaline: The reduced form of quinoxaline without additional substituents.
®-3-Methylquinoxaline: Similar structure but lacking the hydroxymethyl group.
Uniqueness:
Structural Features: The presence of both a methyl and a hydroxymethyl group on the tetrahydroquinoxaline ring makes ®-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol unique compared to its analogs.
Functional Properties: These structural features may confer unique biological activity and reactivity, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Propriétés
Formule moléculaire |
C10H14N2O |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
[(3R)-3-methyl-1,2,3,4-tetrahydroquinoxalin-6-yl]methanol |
InChI |
InChI=1S/C10H14N2O/c1-7-5-11-9-3-2-8(6-13)4-10(9)12-7/h2-4,7,11-13H,5-6H2,1H3/t7-/m1/s1 |
Clé InChI |
AHVQFRHEQMSSOY-SSDOTTSWSA-N |
SMILES isomérique |
C[C@@H]1CNC2=C(N1)C=C(C=C2)CO |
SMILES canonique |
CC1CNC2=C(N1)C=C(C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11910473.png)
![3-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11910479.png)


![Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11910505.png)
